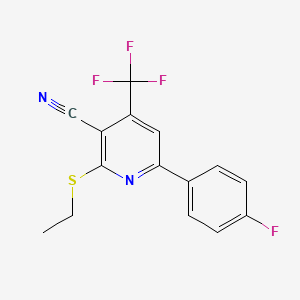
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including an ethylsulfanyl group, a fluorophenyl group, a trifluoromethyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide in the presence of a radical initiator.
Substitution with the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfanyl Group: This step may involve a thiolation reaction using ethylthiol.
Introduction of the Carbonitrile Group: This can be achieved through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(difluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-(Ethylsulfanyl)-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H10F4N2S |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10F4N2S/c1-2-22-14-11(8-20)12(15(17,18)19)7-13(21-14)9-3-5-10(16)6-4-9/h3-7H,2H2,1H3 |
Clave InChI |
SBJGNXNLVROAPT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15027275.png)
![2-methylpropyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027278.png)
![2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15027293.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027296.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15027298.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027299.png)
![6-amino-8-{4-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B15027307.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027314.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027316.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027322.png)
![(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027327.png)

![(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15027352.png)
methanone](/img/structure/B15027356.png)
